![molecular formula C18H13FN2O4S B2607191 ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1226435-68-2](/img/structure/B2607191.png)
ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of cyano and fluoro groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
The synthesis of ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b][1,4]thiazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The cyano and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Material Science: It may find applications in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate can be compared with other benzo[b][1,4]thiazine derivatives, such as:
Ethyl 3-(2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
Ethyl 3-(2-amino-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Contains an amino group instead of a cyano group, potentially altering its pharmacological properties.
Mthis compound: The ester group is methyl instead of ethyl, which may affect its solubility and metabolic stability.
The unique combination of cyano and fluoro groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Biological Activity
Ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a compound belonging to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H13FN2O4S
- Molecular Weight : 372.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural components that interact with various biological targets. The benzothiazine moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Antioxidant Properties : The presence of dioxido groups contributes to the compound's ability to scavenge reactive oxygen species (ROS).
Antimicrobial Effects
Research has shown that benzothiazine derivatives possess broad-spectrum antimicrobial activity. In vitro studies indicate that this compound exhibits potent antibacterial and antifungal effects.
Pathogen | Activity Level (MIC μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Antitumor Activity
Benzothiazine derivatives have been evaluated for their antitumor potential. In particular, studies have reported that compounds similar to ethyl 3-(2-cyano-8-fluoro...) inhibit tumor cell proliferation through apoptosis induction.
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, suggesting its potential as a chemotherapeutic agent.
Pharmacological Applications
Given its diverse biological activities, ethyl 3-(2-cyano-8-fluoro...) could be explored for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics to combat resistant strains.
- Cancer Therapy : Further research into its mechanism may lead to new anticancer drugs.
- Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress.
Properties
IUPAC Name |
ethyl 3-(2-cyano-8-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-5-3-6-13(9-12)21-11-14(10-20)26(23,24)17-15(19)7-4-8-16(17)21/h3-9,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXIROHSKFIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.